molecular formula C10H12BrNO B13900765 (R)-2-Bromo-N-benzylpropanamide CAS No. 131432-91-2

(R)-2-Bromo-N-benzylpropanamide

Cat. No.: B13900765
CAS No.: 131432-91-2
M. Wt: 242.11 g/mol
InChI Key: TVHQJFAUJYBAAE-MRVPVSSYSA-N
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Description

®-2-Bromo-N-benzylpropanamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a bromine atom attached to the second carbon of a propanamide chain, with a benzyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Bromo-N-benzylpropanamide typically involves the bromination of N-benzylpropanamide. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position.

Industrial Production Methods

In an industrial setting, the production of ®-2-Bromo-N-benzylpropanamide may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Bromo-N-benzylpropanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Substitution: Formation of N-benzylpropanamide derivatives.

    Reduction: Formation of N-benzylpropanamine.

    Oxidation: Formation of benzaldehyde or benzoic acid.

Scientific Research Applications

®-2-Bromo-N-benzylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Bromo-N-benzylpropanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions, which are essential for its biological and chemical activities. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Chloro-N-benzylpropanamide: Similar structure with a chlorine atom instead of bromine.

    ®-2-Iodo-N-benzylpropanamide: Similar structure with an iodine atom instead of bromine.

    N-Benzylpropanamide: Lacks the halogen atom, making it less reactive in certain reactions.

Uniqueness

®-2-Bromo-N-benzylpropanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

131432-91-2

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

(2R)-N-benzyl-2-bromopropanamide

InChI

InChI=1S/C10H12BrNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

TVHQJFAUJYBAAE-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C(=O)NCC1=CC=CC=C1)Br

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)Br

Origin of Product

United States

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